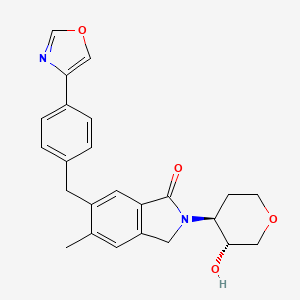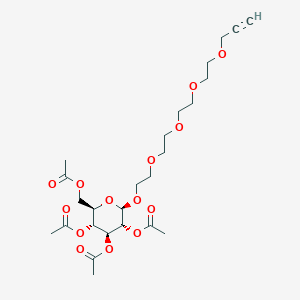
SLMP53-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLMP53-1 is a novel reactivator of wild-type (wt) and mut p53, enhancing p53 transcriptional activity and restoring wt-like DNA binding ability to mut p53R280K.
Aplicaciones Científicas De Investigación
Reactivation of Wild-Type and Mutant p53
SLMP53-1 has been identified as an effective reactivator of both wild-type and mutant p53. This compound, derived from tryptophanol, has shown potential in restoring the p53 pathway, particularly in cancers with mutant p53. It exhibits anti-proliferative activity in tumor cells and enhances p53 transcriptional activity. Additionally, SLMP53-1 can trigger apoptosis pathways and inhibit tumor cell migration, showing promise for cancer therapy (Soares et al., 2015).
Interaction with p53 DNA-Binding Domain
SLMP53-1 has been found to interact with the DNA-binding domain of both wild-type and mutant p53. This interaction stabilizes the p53 proteins and restores their DNA-binding abilities, particularly in tumor cells with prevalent p53 mutations. This suggests the potential of SLMP53-1 to target a range of p53 mutations in personalized cancer treatment (Gomes et al., 2020).
Inhibition of Tumor Cell Growth and Regulation of Glucose Metabolism
SLMP53-1 has demonstrated the ability to inhibit tumor cell growth by regulating glucose metabolism and angiogenesis in a p53-dependent manner. It impacts key glycolytic enzymes, mitochondrial markers, and reduces lactate export by cancer cells. This suggests its role in not just inhibiting tumor growth but also affecting the metabolic pathways within cancer cells (Ramos et al., 2020).
Propiedades
Nombre del producto |
SLMP53-1 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.376 |
Nombre IUPAC |
(3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one |
InChI |
InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1 |
Clave InChI |
RSAFMLBHKXOCJG-VBKZILBWSA-N |
SMILES |
O=C1N2[C@@](OC[C@@H]2CC3=CNC4=C3C=CC=C4)(C)C5=C1C=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SLMP53-1; SLMP53 1; SLMP531 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)


